molecular formula C4H11Si B1587916 Dimethylethylsilane CAS No. 758-21-4

Dimethylethylsilane

Cat. No. B1587916
CAS RN: 758-21-4
M. Wt: 87.22 g/mol
InChI Key: KJISMKWTHPWHFV-UHFFFAOYSA-N
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Description

Dimethylethylsilane (DMES) is a colorless, volatile liquid with a molecular weight of 94.21 g/mol. It is a silane compound with the chemical formula C2H6Si. DMES is a versatile compound that has many applications in the fields of scientific research, industrial production, and pharmaceuticals. It is used as a solvent for various organic reactions and is also used as a reagent for the synthesis of other compounds. DMES is a powerful reducing agent and is used in the production of polysilanes, polysiloxanes, and polysilazanes. It is also used as a catalyst in the synthesis of polyurethanes, polyesters, and polyamides.

Scientific Research Applications

Surface Chemistry and Material Modification

Dimethylethylsilane and its derivatives, such as (3-aminopropyl)dimethylethoxysilane (APDMES), have been studied for their interactions with various surfaces, including silica. Research by White and Tripp (2000) explores the gas-phase reaction of APDMES with silica surfaces, both with and without amine catalysts, using infrared spectroscopy. This study provides insights into the mechanisms of silane adsorption and bond formation on silica surfaces, which are crucial for understanding surface modifications in material science and engineering applications. The findings indicate that APDMES initially adsorbs via hydrogen bonding, and as the reaction progresses, more silane molecules attach to the surface via Si-O-Si linkages, primarily at the expense of H-bonded ethoxy groups. This process is catalytic, involving the aminopropyl end of gaseous APDMES molecules. The research highlights the potential of using this compound derivatives for surface modification and functionalization in various scientific and industrial applications (White & Tripp, 2000).

Material Science and Polymers

In the field of material science, research on polysiloxanes, which include this compound units, reveals their unique physical properties, such as high gas permeability. Mark (2004) delves into the intriguing physical properties of poly(dimethylsiloxane) and other symmetrically substituted polysiloxanes, including their mesophases and the potential for elastomers to undergo strain-induced crystallization. This research contributes to a deeper understanding of the material properties of polysiloxanes, which are crucial for developing new materials with tailored properties for specific applications. The study emphasizes the importance of structural control in achieving desired material characteristics, such as elastomeric composites with in-situ-generated ceramic-like particles or controlled particle-elastomer interfaces, which have significant implications for the development of advanced materials and composites (Mark, 2004).

Surface Chemistry and Bond Formation

The study of the hydrosilylation of ethynylsilanes, including dimethyldiethynylsilane and trimethylethynylsilane, by Shostakovskii et al. (1971) provides valuable insights into the chemistry of silicon-containing compounds. This research investigates the reaction of these ethynylsilanes with hydrosilanes, leading to the formation of trans-1,2-disilylethylenes. Understanding these reactions is crucial for the synthesis and functionalization of silicon-based materials, which have wide-ranging applications in catalysis, material science, and organic synthesis. The findings contribute to the broader knowledge of silicon chemistry and its applications in creating complex molecular structures with specific functionalities (Shostakovskii et al., 1971).

Biomedical Applications

In the biomedical field, materials with patterned surface chemistries, such as those incorporating aminosilanes and alkylsilanes, are used to guide and organize the position of cells in vitro. Healy et al. (1996) explore the kinetics of bone cell organization and mineralization on materials with patterned surface chemistry, demonstrating that initial cell attachment and spreading can affect the rate of matrix mineralization. This research is pivotal for tissue engineering, where controlling cell behavior on material surfaces is crucial for developing functional tissue constructs. The study's findings on the preferential mineralization of the matrix on aminosilane chemistries underline the potential of surface chemistry modifications to direct cellular activities and tissue formation in vitro (Healy et al., 1996).

Mechanism of Action

Mode of Action

Understanding how Ethyldimethylsilane interacts with its targets and the resulting changes requires further investigation. This would involve studying the compound’s binding affinity, its influence on the conformation and function of its targets, and the downstream effects of these interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyldimethylsilane These factors can include temperature, pH, presence of other molecules, and specific conditions within biological tissues

properties

InChI

InChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJISMKWTHPWHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883561
Record name Silane, ethyldimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

758-21-4
Record name Silane, ethyldimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ethyldimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyldimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dimethylethylsilane function as a reducing agent in organic synthesis?

A: this compound acts as a hydride (H-) donor in the presence of suitable catalysts. For example, in the presence of a Nickel-doped Dehydrobenzoannulene-based Two-Dimensional Covalent Organic Framework (Ni-DBA-2D-COF), this compound facilitates the reductive cleavage of inert aryl C-S bonds in various organosulfur compounds []. The Ni-DBA-2D-COF acts as a heterogeneous catalyst, activating both the silane and the organosulfur compound, leading to the transfer of a hydride from this compound to the substrate and cleavage of the C-S bond.

Q2: Can this compound be utilized in polymerization reactions?

A: Yes, this compound plays a crucial role in the group transfer polymerization (GTP) of N,N-disubstituted acrylamide (DAAm) catalyzed by tris(pentafluorophenyl)borane (B(C6F5)3) []. Due to its low steric hindrance, this compound effectively participates in the in-situ formation of a silyl ketene aminal, which acts as the true initiator for the polymerization process. This allows for controlled molecular weight and distribution in the resulting polyacrylamides, particularly noticeable in the polymerization of N,N-diethylacrylamide (DEtAAm) [].

Q3: Is it possible to analyze the structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy?

A: Yes, the proton NMR spectrum of this compound exhibits distinct features characteristic of an AA'XX' spin system []. The protons on the CH2 group adjacent to the silicon atom display a recognizable distorted triplet-like pattern in a characteristic region of the spectrum. Analysis of these spectral features allows for the complete characterization of this compound and its differentiation from similar compounds.

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